3-Mercapto-2-butanol
Description
3-Mercapto-2-butanol (CAS: 54812-86-1; alternative CAS: 37887-04-0 for isomer mixtures) is a sulfur-containing secondary alcohol with the molecular formula C₄H₁₀OS. It is characterized by a hydroxyl group (-OH) at the C2 position and a thiol (-SH) group at the C3 position . Recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), it is widely used as a flavoring agent and anti-browning agent in food preservation .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWABQELVFQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865891 | |
| Record name | 3-Sulfanylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; miscible in alcohol and fat | |
| Record name | 2-Mercapto-3-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.017 | |
| Record name | 2-Mercapto-3-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
54812-86-1, 37887-04-0 | |
| Record name | 3-Mercapto-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54812-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 3-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Sulfanylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-3-mercaptobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Mercapto-2-butanol (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Mercapto-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Alkyl Halide and Thiourea Reaction
A widely employed laboratory method involves the reaction of alkyl halides with thiourea, followed by hydrolysis to yield 3-mercapto-2-butanol. This two-step process leverages the nucleophilic substitution mechanism:
Thiourea Alkylation :
Thiourea reacts with 2-bromo-3-butanol in an Sₙ2 reaction, forming an intermediate isothiouronium salt. The reaction is typically conducted in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours.$$
\text{2-Bromo-3-butanol} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Isothiouronium Salt Intermediate}
$$Hydrolysis :
The intermediate is hydrolyzed under basic conditions (e.g., NaOH or KOH) to release the thiol group. Hydrolysis is performed at elevated temperatures (70–90°C) for 2–4 hours, yielding this compound with a purity of 85–92%.$$
\text{Isothiouronium Salt} + \text{NaOH} \xrightarrow{\Delta} \text{this compound} + \text{NH}_3 + \text{NaBr}
$$
Optimization Notes :
- Solvent Selection : Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing transition states.
- Yield Limitations : Competing elimination reactions may reduce yields, necessitating precise temperature control.
| Parameter | Value |
|---|---|
| Starting Material | 2-Bromo-3-butanol |
| Reagent | Thiourea |
| Solvent | Ethanol |
| Temperature (Step 1) | 60–80°C |
| Temperature (Step 2) | 70–90°C |
| Typical Yield | 85–92% |
Hydrosulfide Anion (HS⁻) Sₙ2 Reaction
An alternative single-step method employs the reaction of a hydrosulfide anion (HS⁻) with 2-chloro-3-butanol in an Sₙ2 mechanism. This method avoids the need for hydrolysis and is conducted in aqueous or polar aprotic solvents (e.g., dimethylformamide) at 25–40°C.
$$
\text{2-Chloro-3-butanol} + \text{HS}^- \xrightarrow{\text{DMF/H}_2\text{O}} \text{this compound} + \text{Cl}^-
$$
Advantages :
- Simplified Workflow : Eliminates the hydrolysis step, reducing reaction time to 4–6 hours.
- Higher Atom Economy : Minimizes byproduct formation compared to the thiourea route.
| Parameter | Value |
|---|---|
| Starting Material | 2-Chloro-3-butanol |
| Reagent | NaSH or KSH |
| Solvent | DMF/H₂O |
| Temperature | 25–40°C |
| Typical Yield | 88–94% |
Industrial Production Methods
Catalytic Reaction of 2-Butanone with Hydrogen Sulfide
Industrial-scale production predominantly utilizes the reaction of 2-butanone with hydrogen sulfide (H₂S) in the presence of acid catalysts (e.g., sulfuric acid or Amberlyst-15). This method operates under mild conditions (20–50°C, 1–3 atm) and achieves high throughput.
$$
\text{2-Butanone} + \text{H}_2\text{S} \xrightarrow{\text{H}^+} \text{this compound}
$$
Process Details :
- Catalyst Efficiency : Acidic resins like Amberlyst-15 provide reusable catalytic sites, reducing operational costs.
- Purity : Distillation under reduced pressure (10–20 mmHg) yields 98–99% pure product, suitable for pharmaceutical applications.
| Parameter | Value |
|---|---|
| Starting Material | 2-Butanone |
| Reagent | H₂S (g) |
| Catalyst | H₂SO₄ or Amberlyst-15 |
| Temperature | 20–50°C |
| Pressure | 1–3 atm |
| Typical Yield | 95–98% |
Continuous-Flow Reactor Systems
Modern facilities employ continuous-flow reactors to enhance scalability and safety. These systems maintain precise control over reaction parameters (e.g., H₂S concentration, residence time), minimizing hazardous gas handling and improving reproducibility.
Key Features :
- Residence Time : 30–60 minutes.
- Throughput : Up to 500 kg/day per reactor unit.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thiourea Route | 85–92 | 85–90 | Low | Moderate |
| Hydrosulfide Sₙ2 | 88–94 | 90–93 | Moderate | High |
| Industrial H₂S Reaction | 95–98 | 98–99 | High | Very High |
Trade-offs :
- Laboratory Methods : Preferred for small-scale research due to flexibility in modifying functional groups.
- Industrial Methods : Optimized for cost and volume, though require specialized equipment for H₂S handling.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Disulfide formation | H₂O₂, O₂ (ambient air) | 3,3'-Dithiobis(2-butanol) |
| Sulfonic acid | KMnO₄ (acidic conditions) | 3-Sulfobutane-2-sulfonic acid |
Mechanistic Insight :
-
Disulfide formation : The thiol group undergoes a two-electron oxidation, forming a sulfur-sulfur bond. This reaction is reversible under reducing conditions .
-
Sulfonic acid synthesis : Strong oxidizing agents like KMnO₄ cleave the C-S bond, converting the thiol to a sulfonic acid group .
Reduction Reactions
The hydroxyl group can be reduced to an alkane, though this is less common due to competing thiol reactivity.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Alcohol reduction | LiAlH₄ (anhydrous ether) | 2-Butanethiol |
Key Consideration :
Reduction typically prioritizes the thiol group unless protective groups (e.g., trityl for -SH) are employed .
Substitution Reactions
The thiol group acts as a nucleophile, participating in Sₙ2 reactions with alkyl halides or epoxides.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Thioether synthesis | CH₃I (in basic aqueous medium) | Methyl 3-(2-hydroxybutyl)sulfide |
| Epoxide ring-opening | Ethylene oxide (acidic) | 3-(2-Hydroxybutylthio)ethanol |
Stereochemical Impact :
The secondary alcohol’s configuration ((2R,3S) or (2S,3R)) influences reaction rates and product stereochemistry in chiral environments .
Coordination Chemistry
The thiol group forms stable complexes with transition metals, relevant in catalysis and metalloprotein studies.
| Metal Ion | Coordination Mode | Application Example |
|---|---|---|
| Zn²⁺ | Bidentate (S,O) | Model for zinc metalloenzymes |
| Bi³⁺ | Monodentate (S) | Antibacterial synergism |
Structural Basis :
The compound’s lipophilic backbone enhances membrane permeability in metal-drug complexes .
Comparative Reactivity
This compound’s dual functionality distinguishes it from simpler thiols or alcohols:
Scientific Research Applications
Biochemical Properties
3-Mercapto-2-butanol exhibits significant biochemical properties that make it valuable in various research applications:
- Redox Reactions : It acts as a reducing agent, capable of reducing disulfide bonds in proteins which is crucial for studying protein folding and stability.
- Reactive Oxygen Species Scavenging : The compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress and influencing cellular signaling pathways.
- Enzyme Interactions : It interacts with various enzymes, affecting their activity through the formation of disulfide bonds with cysteine residues.
Chemistry
This compound serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:
- Synthesis of Disulfides : Through oxidation reactions.
- Formation of Thioethers : Via nucleophilic substitution reactions with alkyl halides.
Biology
In biological research, this compound is employed to study:
- Enzyme Mechanisms : Its ability to reduce disulfide bonds allows researchers to investigate enzyme structures and functions.
- Protein Structure Studies : It aids in understanding protein folding and stability by modifying disulfide linkages.
Medicine
This compound has potential therapeutic applications, including:
- Antioxidant Activity : Its ability to reduce oxidative stress may have implications for diseases related to oxidative damage.
- Antimicrobial Properties : Research indicates that it can enhance the antibacterial activity of certain metal compounds like bismuth by forming complexes that facilitate their entry into bacterial cells.
Industrial Applications
In industrial contexts, this compound is used for:
- Flavor and Fragrance Production : Its unique odor profile makes it suitable for use in the food and cosmetic industries.
- Chemical Intermediate Production : It serves as an intermediate in synthesizing other chemicals.
Case Study 1: Antioxidant Properties
A study investigated the effect of this compound on cellular oxidative stress markers. Results indicated a significant reduction in ROS levels when cells were treated with this compound, suggesting its potential use in therapeutic applications aimed at oxidative stress-related conditions.
Case Study 2: Enzyme Mechanism Elucidation
Research focused on metalloproteins demonstrated that this compound could effectively bind to zinc ions within matrix metalloproteinases (MMPs). This interaction provided insights into the design of selective MMP inhibitors for therapeutic purposes.
Mechanism of Action
The mechanism of action of 3-Mercapto-2-butanol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Anti-Browning Efficacy
The anti-browning activity of 3-mercapto-2-butanol is compared to sulfites, thiol-containing amino acids, and natural bioactive compounds:
Key Findings :
Chemical Reactivity and Stability
Compared to structurally similar thiols and alcohols:
Key Insights :
Commercial and Industrial Use
Trade-offs :
- While sulfites are cheaper, this compound's safety profile justifies its higher cost in premium food products .
Biological Activity
3-Mercapto-2-butanol, also known as 2-sulfhydryl-3-butanol, is a thiol compound with diverse biological activities. Its unique structure allows it to participate in various biochemical processes, making it significant in both research and potential therapeutic applications. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
This compound is primarily recognized for its role as a reducing agent in biochemical reactions. It can reduce disulfide bonds in proteins, which is essential for protein folding and stability. Additionally, it acts as a scavenger of reactive oxygen species (ROS), providing cellular protection against oxidative stress.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₀OS |
| Molecular Weight | 106.19 g/mol |
| Boiling Point | 58-60 °C at 10 mmHg |
| Density | 1.013 g/mL at 25 °C |
| Flash Point | 59 °C |
Cellular Effects
Research indicates that this compound influences various cellular processes, including:
- Cell Signaling : It modulates signaling pathways by altering the redox state of transcription factors.
- Gene Expression : Its antioxidant properties can affect gene expression related to stress responses.
- Metabolism : The compound interacts with metabolic enzymes, impacting the flux of metabolites through glycolysis and the pentose phosphate pathway.
The biological activity of this compound can be attributed to several mechanisms:
- Disulfide Bond Formation : The thiol group (-SH) forms disulfide bonds with cysteine residues in proteins, leading to conformational changes that affect protein function.
- Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites, influencing metabolic pathways.
- Gene Regulation : By modulating the redox state of regulatory proteins, it can influence gene expression related to oxidative stress response.
Study on Antioxidant Activity
A study investigated the antioxidant effects of this compound in cellular models exposed to oxidative stress. Results demonstrated that low doses significantly reduced oxidative damage and improved cell viability, while higher doses exhibited cytotoxic effects due to excessive reduction potential.
Application in Medicine
This compound has been explored for its potential therapeutic properties. For instance, it has been suggested as a candidate for preventing lenticular opacity (cataracts) by inhibiting disulfide bond formation that leads to protein aggregation in the lens .
Dosage Effects in Animal Models
Research shows that the effects of this compound vary significantly with dosage:
- Low Doses : Protective against oxidative stress; enhances cellular function.
- High Doses : Potentially toxic; can disrupt metabolic processes and induce cellular damage.
Q & A
Q. What are the standard synthetic routes for 3-mercapto-2-butanol in laboratory settings?
- Methodological Answer : this compound can be synthesized via microbial engineering or chemical pathways. For example, microbial production using engineered Corynebacterium glutamicum via the Ehrlich pathway from keto-acid precursors has been reported for structurally similar mercaptoalkanols . Chemical synthesis often involves thiolation of 2-butanone derivatives using reagents like thiourea or hydrogen sulfide under controlled conditions. Post-synthesis purification typically employs distillation (boiling point: 59–61°C at 1.3 kPa) and chromatography to isolate isomers .
Q. How is this compound characterized analytically?
- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing thiol proton signals at δ 1.3–1.5 ppm) and mass spectrometry (MS) to confirm molecular weight (106.18 g/mol) . Gas chromatography (GC) with flame ionization detection (FID) or sulfur-specific detectors (e.g., PFPD) quantifies purity, while refractive index (n²⁰/D: 1.4779) and density (d²⁰₄: 0.9990) verify physical consistency with literature .
Q. What are the primary challenges in handling this compound during experiments?
- Methodological Answer : The compound’s volatility (vapor pressure: 0.75 mmHg at 25°C) and sulfur content necessitate inert-atmosphere handling (e.g., nitrogen gloveboxes) to prevent oxidation. Storage at 2–8°C in amber vials minimizes degradation. Safety protocols include fume hood use and PPE (gloves, goggles) due to its flammability (flash point: 61.7°C) and potential respiratory irritation .
Advanced Research Questions
Q. How can researchers evaluate the sensory impact of this compound in food or fragrance studies?
- Methodological Answer : Sensory analysis employs gas chromatography-olfactometry (GC-O) to isolate and identify aroma-active compounds. Threshold testing in air (e.g., odor detection thresholds <1 ppb) and sensory panels quantify descriptors like "meaty," "onion-like," or "roasted" . Dose-response studies in food matrices (e.g., wines or broths) at ≤0.2 mg/kg ensure compliance with flavoring regulations (FEMA 3502, CoE 760) while avoiding odor saturation .
Q. What strategies enhance the stability of this compound in aqueous formulations?
- Methodological Answer : Stabilization methods include pH adjustment (optimal range: 5–6) to reduce thiol oxidation and encapsulation in cyclodextrins or liposomes. Antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation. Accelerated stability testing under varying temperatures/humidity (ICH Q1A guidelines) monitors degradation kinetics .
Q. How does this compound interact with biological targets in pharmacological studies?
- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition for anti-inflammatory activity) screen bioactivity. For CNS depressant effects, rodent models assess locomotor activity reduction. Molecular docking studies predict interactions with targets like GABA receptors or cyclooxygenase-2 (COX-2). Metabolite profiling via LC-MS identifies sulfated or glucuronidated derivatives .
What analytical techniques differentiate this compound isomers (e.g., (R,S) vs. other stereoisomers)?**
- Methodological Answer : Chiral chromatography (e.g., Chiralcel OD-H column) with polarimetric detection resolves enantiomers. Nuclear Overhauser effect (NOE) NMR or X-ray crystallography confirms stereochemistry. Computational modeling (DFT or MD simulations) predicts thermodynamic stability of isomers, validated by comparing experimental optical rotation values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
